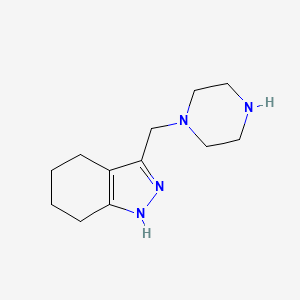

3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole

Description

Properties

Molecular Formula |

C12H20N4 |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole |

InChI |

InChI=1S/C12H20N4/c1-2-4-11-10(3-1)12(15-14-11)9-16-7-5-13-6-8-16/h13H,1-9H2,(H,14,15) |

InChI Key |

YYBVKPVIGNBNBO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)CN3CCNCC3 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis generally begins with commercially available cyclic ketones such as cyclohexanone derivatives or related spiro compounds. A common starting material is 1,4-dioxaspiro[4.5]decan-8-one , which undergoes acylation and subsequent cyclization to form the tetrahydroindazole core.

Formation of the Tetrahydro-1H-indazole Core

- Acylation : The ketone starting material is acylated using diethyl oxalate in the presence of lithium diisopropylamide (LDA) at low temperature (−78 °C) to yield a keto-ester intermediate with yields around 68%.

- Cyclization : Treatment of the keto-ester with hydrazine derivatives (e.g., propylhydrazine) leads to ring closure forming the tetrahydroindazole skeleton with yields up to 82%.

- Ester Hydrolysis : The ester group is hydrolyzed under acidic or basic conditions to give the corresponding acid intermediate (yield ~84%).

Alternative Routes via Protected Piperazines

To improve selectivity and yields, protected piperazines such as ethyl or tert-butyl piperazine-1-carboxylates are employed. These protect the piperazine nitrogen during alkylation steps and are later deprotected to afford the free piperazine moiety.

Detailed Synthetic Procedures and Yields

Representative Synthetic Scheme (Adapted from Iyamu et al., 2019)

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | 1,4-dioxaspiro[4.5]decan-8-one + LDA, diethyl oxalate, −78 °C | Keto-ester intermediate | 68 |

| 2 | Propylhydrazine, cyclization | Tetrahydroindazole core | 82 |

| 3 | Hydrolysis (acid or base) | Acid intermediate | 84 |

| 4 | Coupling with piperazine + coupling agent | Amide intermediate | Variable |

| 5 | Reductive amination with piperazine | Final compound | Variable |

Piperazine Alkylation via Protected Intermediates

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-(1H-indol-3-yl)butanoic acid → ethyl 4-(1H-indol-3-yl)butanoyl carbonate (with ethyl chloroformate, triethylamine) | Activated carbonate intermediate | - |

| 2 | Reaction with ethyl piperazine-1-carboxylate or tert-butyl piperazine-1-carboxylate | Protected piperazine derivatives | 69 (ethyl), 11 (tert-butyl) |

| 3 | Hydrolysis of protected piperazines | Free piperazine derivative | High yields |

Mechanistic and Practical Considerations

- The use of lithium diisopropylamide (LDA) at low temperature is critical for selective acylation without side reactions.

- Hydrazine derivatives are versatile for ring closure but require controlled conditions to avoid overreaction or polymerization.

- Reductive amination conditions must be optimized to prevent over-reduction or incomplete conversion; additives such as aluminum chloride can improve yields.

- Protecting groups on piperazine nitrogen atoms enhance regioselectivity and prevent side reactions during alkylation.

Summary Table of Preparation Methods

| Methodology | Key Reagents | Advantages | Limitations | Typical Yield Range |

|---|---|---|---|---|

| Acylation + Cyclization + Hydrolysis + Amide Coupling + Reductive Amination | LDA, diethyl oxalate, hydrazine, piperazine, coupling agents | Straightforward, modular approach | Multiple steps, variable yields | 60–85% per step |

| Alkylation via Protected Piperazines | Ethyl chloroformate, protected piperazines (ethyl or tert-butyl carbamates) | Improved selectivity and yields | Additional protection/deprotection steps | 11–69% (intermediates), high (final) |

| Direct reductive amination of ketone intermediates | Ketone, piperazine, reducing agents (e.g., NaBH3CN) | Efficient installation of piperazinylmethyl group | Sensitive to reaction conditions | Variable (up to 67%) |

Chemical Reactions Analysis

Types of Reactions

3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated products .

Scientific Research Applications

3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor antagonist, modulating various biochemical pathways. The exact pathways and targets depend on the specific biological activity being investigated .

Comparison with Similar Compounds

1-Ethyl-3-(piperidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole

- Structure : Replaces the piperazinylmethyl group with a piperidinyl substituent and an ethyl group at position 1.

- Properties : The piperidine ring (a single nitrogen atom) reduces basicity compared to piperazine. The ethyl group may enhance lipophilicity.

3-Chloro-4,5,6,7-tetrahydro-1H-indazole

- Structure : Substitutes the piperazinylmethyl group with a chlorine atom.

- Synthesis : Prepared via microwave-assisted reaction of 4,5,6,7-tetrahydro-1H-indazol-3-one with trichlorophosphate, yielding 96% purity .

- Properties : The electron-withdrawing chlorine atom increases electrophilicity, making it reactive in nucleophilic substitutions.

- Applications : Likely serves as an intermediate for further functionalization (e.g., cross-coupling reactions).

1-(4-Nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

- Structure : Features a nitroaryl group at position 1 and a trifluoromethyl group at position 3.

- Properties : The nitro group enhances electron deficiency, while the trifluoromethyl group improves metabolic stability.

Functional Group Comparisons

Piperazine vs. Piperidine Derivatives

- Piperazinylmethyl (Target Compound) :

- Piperidinyl (1-Ethyl-3-(piperidin-2-yl)-...) :

Chloromethyl vs. Trifluoromethyl Derivatives

- 3-(Chloromethyl)-4,5,6,7-tetrahydro-1H-indazole Reactivity: Chloromethyl group allows nucleophilic substitution (e.g., with amines or thiols) for further derivatization . Safety: Limited toxicity data available, but chlorinated compounds often require careful handling.

- 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Medicinal Chemistry

- Comparisons :

- Antimicrobial Activity : Copper(II) complexes of tetrahydroindazole derivatives exhibit moderate-to-strong activity against E. coli and S. aureus .

- Enzyme Inhibition : 4,5,6,7-Tetrahydro-1H-indazole derivatives show inhibitory effects on alcohol dehydrogenase, with potency modulated by substituents (e.g., CF3 > Cl) .

Corrosion Inhibition

- Menthone Derivatives (e.g., 7-isopropyl-4-methyl-...)

- Target Compound: No direct data, but the piperazinyl group’s basicity could enhance adsorption via protonation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves cyclization of hydrazine derivatives with ketones or aldehydes to form the indazole core, followed by piperazinomethylation using reagents like piperazine and formaldehyde. Key steps include:

- Indazole formation : Cyclocondensation of cyclohexanone derivatives with hydrazine at 80–100°C in ethanol .

- Piperazinomethylation : Alkylation of the indazole nitrogen with chloromethyl piperazine under basic conditions (e.g., K₂CO₃) in DMF at 60°C .

- Optimization : Solvent polarity (e.g., DMF vs. THF) and temperature control minimize by-products like over-alkylated species .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR confirms regioselectivity of substitution (e.g., methylene group adjacent to piperazine at δ 3.5–4.0 ppm) .

- HRMS : Validates molecular weight (e.g., calculated for C₁₂H₂₀N₄: 220.1695) and detects impurities .

- FT-IR : Identifies N-H stretching (3100–3300 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .

Q. How does the solubility profile of this compound impact its use in biological assays?

- Methodology : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol) but limited solubility in water. Pre-formulation strategies include:

- Salt formation : Hydrochloride salts improve aqueous solubility for in vitro assays .

- Co-solvents : Use 10% DMSO in PBS for cell-based studies, ensuring final DMSO concentration ≤0.1% to avoid cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

- Methodology :

- Core modifications : Compare analogs with varying substituents (e.g., 3-butyl vs. 3-carboxylic acid) to assess hydrophobicity and hydrogen-bonding effects .

- Piperazine substitutions : Replace piperazine with morpholine or thiomorpholine to study steric/electronic impacts on target binding .

- Biological assays : Use enzyme inhibition (e.g., kinase assays) and cellular viability tests (e.g., MTT assays) to quantify potency .

Q. How to resolve contradictions in biological activity data across different assay systems (e.g., enzyme vs. cell-based assays)?

- Methodology :

- Assay validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

- Metabolic stability : Evaluate compound stability in cell lysates vs. buffer systems using LC-MS to identify metabolic degradation .

- Membrane permeability : Measure logP values (e.g., experimental logP ≈ 2.5) and perform Caco-2 assays to assess passive diffusion vs. efflux .

Q. What computational strategies predict the binding mode of this compound to therapeutic targets?

- Methodology :

- Molecular docking : Use AutoDock Vina with crystal structures of targets (e.g., serotonin receptors) to identify key interactions (e.g., piperazine-π stacking) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and ligand-protein hydrogen bonding .

- DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to correlate electronic properties with inhibitory efficacy .

Q. How to address regioselectivity challenges during functionalization of the indazole core?

- Methodology :

- Directing groups : Introduce temporary protecting groups (e.g., Boc on piperazine) to steer electrophilic substitution to the 5-position .

- Metal catalysis : Use Pd-catalyzed C-H activation for selective halogenation (e.g., 3-bromo derivatives) .

- Kinetic vs. thermodynamic control : Adjust reaction temperature (e.g., 0°C for kinetic products vs. reflux for thermodynamic) .

Q. What orthogonal analytical approaches validate compound purity and identity in complex matrices?

- Methodology :

- HPLC-DAD/ELSD : Combine UV (254 nm) and evaporative light scattering detection to quantify impurities ≤0.1% .

- X-ray crystallography : Resolve ambiguous regiochemistry (e.g., N1 vs. N2 alkylation) using single-crystal structures .

- Tandem MS/MS : Fragment ions (e.g., m/z 220 → 178) confirm structural integrity in biological samples .

Q. How to design enantioselective syntheses for chiral derivatives of this compound?

- Methodology :

- Chiral auxiliaries : Use (R)- or (S)-BINOL-phosphoric acids to induce asymmetry during cyclization .

- Asymmetric catalysis : Employ Ru-BINAP catalysts for hydrogenation of tetrahydroindazole precursors (ee >90%) .

- Chiral HPLC : Separate enantiomers using Chiralpak AD-H columns (heptane/ethanol = 80:20) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.